Cas no 1489739-71-0 (3-(5-chloro-1H-indole-3-carbonyl)aniline)

3-(5-chloro-1H-indole-3-carbonyl)aniline Chemical and Physical Properties
Names and Identifiers
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- Methanone, (3-aminophenyl)(5-chloro-1H-indol-3-yl)-
- 3-(5-chloro-1H-indole-3-carbonyl)aniline
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- MDL: MFCD20070641
- Inchi: 1S/C15H11ClN2O/c16-10-4-5-14-12(7-10)13(8-18-14)15(19)9-2-1-3-11(17)6-9/h1-8,18H,17H2
- InChI Key: ZTDFUGJBRTVIHN-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC(N)=C1)(C1C2=C(NC=1)C=CC(Cl)=C2)=O
3-(5-chloro-1H-indole-3-carbonyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-215129-2.5g |
3-(5-chloro-1H-indole-3-carbonyl)aniline |
1489739-71-0 | 93% | 2.5g |
$1680.0 | 2023-09-16 | |
Enamine | EN300-215129-1g |
3-(5-chloro-1H-indole-3-carbonyl)aniline |
1489739-71-0 | 93% | 1g |
$857.0 | 2023-09-16 | |
Enamine | EN300-215129-5g |
3-(5-chloro-1H-indole-3-carbonyl)aniline |
1489739-71-0 | 93% | 5g |
$2485.0 | 2023-09-16 | |
Enamine | EN300-215129-10g |
3-(5-chloro-1H-indole-3-carbonyl)aniline |
1489739-71-0 | 93% | 10g |
$3683.0 | 2023-09-16 | |
1PlusChem | 1P01BC7S-1g |
3-(5-chloro-1H-indole-3-carbonyl)aniline |
1489739-71-0 | 93% | 1g |
$1122.00 | 2023-12-21 | |
Enamine | EN300-215129-10.0g |
3-(5-chloro-1H-indole-3-carbonyl)aniline |
1489739-71-0 | 93% | 10g |
$3683.0 | 2023-06-08 | |
Enamine | EN300-215129-1.0g |
3-(5-chloro-1H-indole-3-carbonyl)aniline |
1489739-71-0 | 93% | 1g |
$857.0 | 2023-06-08 | |
Enamine | EN300-215129-5.0g |
3-(5-chloro-1H-indole-3-carbonyl)aniline |
1489739-71-0 | 93% | 5g |
$2485.0 | 2023-06-08 | |
Enamine | EN300-215129-0.1g |
3-(5-chloro-1H-indole-3-carbonyl)aniline |
1489739-71-0 | 93% | 0.1g |
$298.0 | 2023-09-16 | |
1PlusChem | 1P01BC7S-500mg |
3-(5-chloro-1H-indole-3-carbonyl)aniline |
1489739-71-0 | 93% | 500mg |
$888.00 | 2023-12-21 |
3-(5-chloro-1H-indole-3-carbonyl)aniline Related Literature
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
Additional information on 3-(5-chloro-1H-indole-3-carbonyl)aniline
Exploring the Potential of 3-(5-chloro-1H-indole-3-carbonyl)aniline in Modern Applications
The compound 3-(5-chloro-1H-indole-3-carbonyl)aniline, identified by the CAS number 1489739-71-0, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound, which belongs to the class of indole derivatives, is characterized by its indole ring substituted with a chloro group at position 5 and an aniline moiety attached via a carbonyl group at position 3. Such structural features make it a promising candidate for various research and industrial applications.
Recent studies have highlighted the role of indole derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the indole ring, a heterocyclic structure, is known to confer significant biological activity due to its ability to interact with various protein targets. In the case of 3-(5-chloro-1H-indole-3-carbonyl)aniline, the chloro substitution at position 5 enhances the compound's lipophilicity, which is a critical factor for drug absorption and bioavailability.
Moreover, the aniline moiety attached via a carbonyl group introduces additional functional groups that can participate in hydrogen bonding and other non-covalent interactions. These properties make this compound an ideal candidate for exploring its potential as a ligand in metalloenzyme inhibition or as a component in supramolecular assemblies. Recent research has demonstrated that such compounds can serve as effective inhibitors of certain kinases, which are key targets in cancer therapy.
In addition to its pharmacological applications, 3-(5-chloro-1H-indole-3-carbonyl)aniline has shown promise in materials science. Its ability to form self-assembled monolayers and its photoresponsive properties make it a potential candidate for use in organic electronics and optoelectronic devices. For instance, studies have shown that indole derivatives can be used as building blocks for constructing organic semiconductors with tailored electronic properties.
The synthesis of this compound typically involves multi-step reactions, including Friedel-Crafts acylation and subsequent substitution reactions. Researchers have optimized these synthetic routes to achieve high yields and purity levels, ensuring that the compound is readily available for further studies. The development of efficient synthetic methodologies has been a focal point in recent research, driven by the increasing demand for scalable production of bioactive molecules.
Beyond its direct applications, this compound serves as a valuable model system for studying the relationship between molecular structure and biological activity. By systematically modifying substituents on the indole ring or altering the nature of the aniline moiety, researchers can gain insights into how these changes influence bioactivity and pharmacokinetic properties.
In conclusion, 3-(5-chloro-1H-indole-3-carbonyl)aniline, with its unique structural features and versatile functional groups, represents a valuable tool in contemporary chemical research. Its potential applications span from drug discovery to materials science, making it a subject of continued interest among scientists worldwide.
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